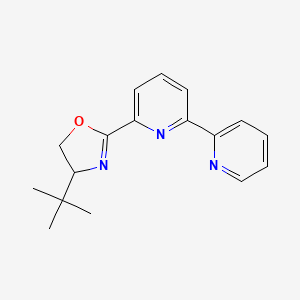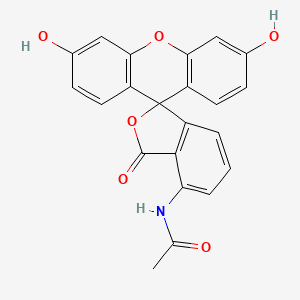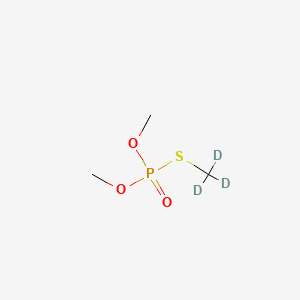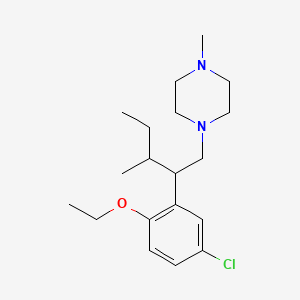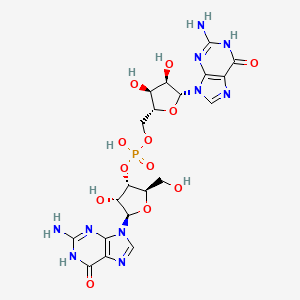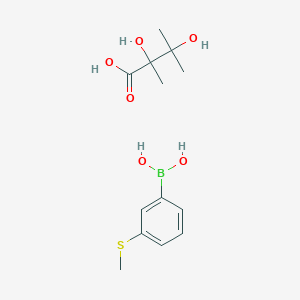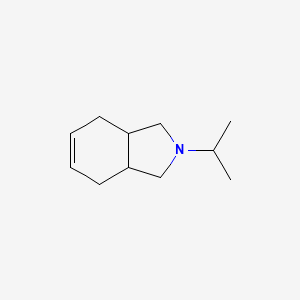
Isoindoline, 3A,4,7,7A-tetrahydro-2-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propan-2-yl-1,3,3a,4,7,7a-hexahydroisoindole is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen
Chemical Reactions Analysis
2-propan-2-yl-1,3,3a,4,7,7a-hexahydroisoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties, although further research is needed.
Comparison with Similar Compounds
2-propan-2-yl-1,3,3a,4,7,7a-hexahydroisoindole can be compared with other similar compounds, such as:
2-propan-2-yl-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione: This compound has a similar core structure but differs in the presence of additional functional groups.
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2h-isoindol-2-yl)benzoic acid: This compound also shares a similar isoindole structure but has different substituents.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2-propan-2-yl-1,3,3a,4,7,7a-hexahydroisoindole |
InChI |
InChI=1S/C11H19N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
PZQOGZKCASRDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CC=CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


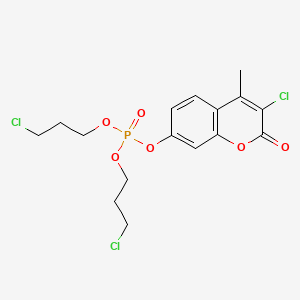
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
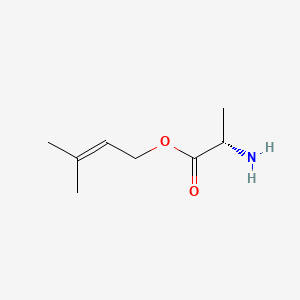
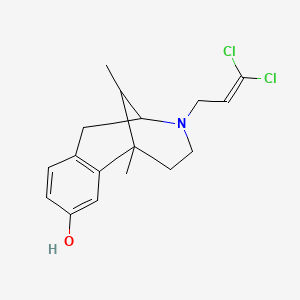
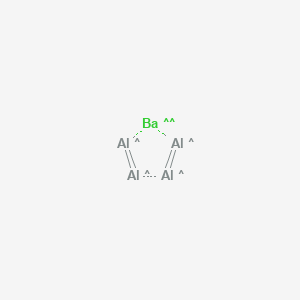
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
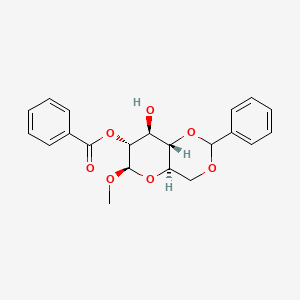
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
